3-Benzyloxy-4-methoxybenzoyl chloride
Description
3-Benzyloxy-4-methoxybenzoyl chloride (CAS: MFCD19690866) is an aromatic acyl chloride derivative with the molecular formula C₁₅H₁₃ClO₃ and a molecular weight of 276.71 g/mol. Structurally, it features a benzoyl chloride core substituted with a methoxy group at the 4-position and a benzyloxy group at the 3-position (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its benzoyl chloride moiety enables nucleophilic acyl substitution reactions, while the electron-donating methoxy and benzyloxy groups influence its electronic and steric properties .
Properties
CAS No. |
41222-60-0 |
|---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
4-methoxy-3-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
IXCKJOOGPMRIDP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The reactivity and applications of 3-benzyloxy-4-methoxybenzoyl chloride are best understood in the context of analogous benzoyl chloride derivatives. Key structural analogues include:
Physicochemical Properties
- Steric Effects : The benzyloxy group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or methoxy in ). This reduces reaction rates in sterically demanding reactions like Friedel-Crafts acylation.
- Electronic Effects : Electron-donating groups (e.g., methoxy, ethoxy, benzyloxy) activate the aromatic ring toward electrophilic substitution but deactivate the carbonyl carbon toward nucleophilic attack. However, the benzoyl chloride moiety remains highly reactive due to the electron-withdrawing chlorine atom .
- Solubility : Increased hydrophobicity is observed in derivatives with bulky substituents (e.g., benzyloxy or methylbenzyloxy groups), limiting solubility in polar solvents .
Research Findings and Industrial Relevance
- Synthetic Utility: this compound is employed in multistep syntheses, such as the preparation of benzophenone derivatives for UV stabilizers .
- Comparative Stability : Unlike 3-ethoxy-4-methoxybenzoyl chloride (CAS 82613-08-9), which requires stringent anhydrous storage, the benzyloxy group in the target compound may offer mild stabilization against hydrolysis due to steric shielding .
- Commercial Trends : Several analogues (e.g., 3-ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride) have been discontinued, likely due to challenges in large-scale synthesis or niche applications .
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